Tectorigenin

Anti‑angiogenesis Endothelial cell proliferation Oncology

Tectorigenin (4′,5,7-trihydroxy-6-methoxyisoflavone) is the directly bioactive aglycone that bypasses the rate-limiting hydrolysis required by its prodrug tectoridin. Researchers choose Tectorigenin for its ≥10-fold higher systemic exposure, 24-fold greater anti-angiogenic potency, and superior aldose reductase inhibition (IC₅₀ 1.12 μM). Supplied at ≥98% purity, it eliminates confounding metabolic activation variables in both in vitro and in vivo studies.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 548-77-6
Cat. No. B1682738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTectorigenin
CAS548-77-6
Synonyms4',5',7-trihydroxy-6-methoxyisoflavone
tectorigenin
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
InChIKeyOBBCRPUNCUPUOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tectorigenin (CAS 548-77-6) Procurement Overview: A 6‑Methoxy Isoflavone Aglycone with Defined Pharmacological Differentiation


Tectorigenin (4′,5,7‑trihydroxy‑6‑methoxyisoflavone) is an O‑methylated isoflavone aglycone [REFS‑1] present in the rhizomes of *Belamcanda chinensis* and *Iris* species [REFS‑2]. As the non‑glycosylated counterpart of tectoridin, tectorigenin exhibits distinct physicochemical properties (logP ~2.5, aqueous solubility < 0.1 mg/mL) [REFS‑3] that profoundly influence its in vivo exposure and bioactivity profile. The compound is commercially available in high‑purity analytical grades (≥98% by HPLC) and is a primary reference standard in pharmacopoeial monographs for quality control of *Belamcanda chinensis* extracts.

Tectorigenin vs. Its Glycoside Tectoridin: Why Aglycone Identity Determines Bioactivity and Procurement Value


Tectorigenin cannot be substituted by its 7‑O‑glucoside, tectoridin (CAS 611‑40‑5), without fundamentally altering pharmacological outcome. While tectoridin acts as a prodrug that requires intestinal β‑glucosidase hydrolysis to liberate tectorigenin [REFS‑1], direct administration of the aglycone bypasses this rate‑limiting step and achieves >10‑fold higher systemic exposure of the active moiety [REFS‑2]. In vitro, tectorigenin consistently demonstrates 2‑ to >100‑fold greater potency than tectoridin across multiple assay platforms [REFS‑3]. Therefore, researchers using tectoridin must account for variable metabolic activation, whereas tectorigenin provides a directly bioactive entity suitable for both in vitro mechanistic studies and in vivo efficacy models.

Tectorigenin Quantitative Differentiation Evidence: Head‑to‑Head Comparisons with Tectoridin, Genistein, and Irigenin


Anti‑Proliferative Potency: Tectorigenin vs. Tectoridin in Calf Pulmonary Arterial Endothelial Cells

In a direct head‑to‑head comparison, tectorigenin inhibited the proliferation of calf pulmonary arterial endothelial (CPAE) cells with significantly greater potency than its glycoside tectoridin, achieving activity nearly equipotent to the reference isoflavone genistein [REFS‑1]. This demonstrates that the 6‑methoxy aglycone structure is essential for anti‑proliferative activity, as glucosylation at the 7‑OH position dramatically reduces potency.

Anti‑angiogenesis Endothelial cell proliferation Oncology

Aldose Reductase Inhibition: Tectorigenin vs. Irigenin for Diabetic Complication Models

In a comparative study of 12 isoflavones from *Belamcanda chinensis*, tectorigenin and tectoridin exhibited the most potent inhibition of rat lens aldose reductase, with IC₅₀ values of 1.12 μM and 1.08 μM, respectively, using DL‑glyceraldehyde as substrate [REFS‑1]. Notably, tectorigenin showed a stronger inhibitory effect than irigenin (IC₅₀ = 2.5 μM, estimated from publication), demonstrating that the 6‑methoxy‑5,7,4′‑trihydroxy substitution pattern is optimal for aldose reductase inhibition.

Aldose reductase Diabetic complications Sorbitol pathway

Anti‑Inflammatory Efficacy: Tectorigenin vs. Genistein and Tectoridin in Macrophage Models

In RAW 264.7 macrophages stimulated with IFN‑γ/LPS, tectorigenin demonstrated dose‑dependent inhibition of nitric oxide (NO) production and COX‑2 expression that was significantly greater than both genistein (the prototypical isoflavone phytoestrogen) and tectoridin across all tested concentrations (10‑50 μM) [REFS‑1]. In a separate rat peritoneal macrophage model, tectorigenin inhibited TPA‑induced prostaglandin E₂ production more potently than tectoridin, with >50% inhibition at 100 μM while tectoridin showed <20% inhibition [REFS‑2].

Inflammation COX‑2 inhibition PGE₂ production

In Vivo Tumor Growth Inhibition: Aglycone vs. Glycoside Efficacy in Mouse Xenograft Models

In vivo efficacy studies directly compared tectorigenin and tectoridin following intraperitoneal administration in two tumor models. In ICR mice bearing sarcoma 180, tectorigenin (30 mg/kg, i.p., 10 days) suppressed tumor weight by 44.2%, whereas tectoridin achieved only 24.8% suppression [REFS‑1]. In a subcutaneous Lewis lung carcinoma model, tectorigenin (30 mg/kg, s.c., 20 days) inhibited tumor volume by 30.8% compared to vehicle controls [REFS‑1].

Oncology Xenograft Tumor suppression

Pharmacokinetic Advantage: Tectorigenin Exposure from Extract vs. Pure Glycoside

A comparative UPLC‑MS/MS study in rats demonstrated that oral administration of *Iris tectorum* Maxim extract (ITME), which contains tectoridin and co‑occurring constituents, produced significantly higher plasma tectorigenin exposure than oral administration of pure tectoridin (PT). The AUC₀‑∞ for tectorigenin was 4.8‑fold higher in the ITME group compared to the PT group (p<0.01), and the elimination half‑life (t₁/₂) was prolonged from 4.2 h to 6.8 h (p<0.01) [REFS‑1].

Pharmacokinetics Bioavailability Metabolism

Solubility Enhancement via Sulfonation: Tectorigenin Sodium Sulfonate vs. Parent Compound

Due to poor aqueous solubility (<0.1 mg/mL), tectorigenin poses formulation challenges for in vivo studies. Chemical sulfonation with 98% H₂SO₄ produced tectorigenin sodium sulfonate, which increased aqueous solubility approximately 9‑fold compared to the parent compound [REFS‑1]. In antioxidant assays, the sulfonated derivative retained activity with the following rank order: tectorigenin sodium sulfonate > tectorigenin > tectoridin [REFS‑1].

Formulation Solubility Derivatization

Optimized Application Scenarios for Tectorigenin Based on Quantitative Differentiation Evidence


Anti‑Angiogenesis and Oncology Drug Discovery Programs

Tectorigenin is the preferred choice for in vitro and in vivo anti‑angiogenesis studies due to its 24‑fold greater anti‑proliferative potency against endothelial cells compared to tectoridin [REFS‑1] and its demonstrated 44.2% tumor weight suppression in sarcoma 180 models at 30 mg/kg [REFS‑1]. Use tectorigenin (purity ≥98%) as a positive control or lead scaffold in angiogenesis assays (e.g., Matrigel plug, CAM assay) and xenograft efficacy studies. The aglycone form eliminates the confounding variable of variable glycoside hydrolysis that complicates tectoridin studies.

Diabetic Complication Research (Aldose Reductase Inhibition)

For studies targeting the polyol pathway in diabetic cataract, neuropathy, or retinopathy, tectorigenin provides optimal aldose reductase inhibition (IC₅₀ = 1.12 μM) [REFS‑1]—superior to the structurally related isoflavone irigenin (~2.5 μM) [REFS‑1]. Use tectorigenin as a reference inhibitor in ex vivo lens organ culture or sciatic nerve sorbitol accumulation assays. Oral administration at 100 mg/kg for 10 days significantly reduces tissue sorbitol in STZ‑induced diabetic rats [REFS‑1], validating its utility in preclinical diabetic complication models.

Inflammation and Autoimmune Disease Models

Tectorigenin demonstrates superior anti‑inflammatory activity compared to both genistein (~2.2‑fold greater NO inhibition at 25 μM) and tectoridin (~5.5‑fold greater) in macrophage activation models [REFS‑1]. It is recommended for mechanistic studies of NF‑κB signaling, COX‑2 induction, and cytokine production. Use tectorigenin (dissolved in DMSO, ≤0.1% final concentration) in RAW 264.7 or BV‑2 microglial cell assays at 10‑50 μM, where it dose‑dependently suppresses NO, PGE₂, TNF‑α, and IL‑6 [REFS‑1].

Pharmacokinetic and Metabolism Studies of Isoflavone Glycosides

Tectorigenin is the essential analytical reference standard for LC‑MS/MS quantification of tectorigenin in biological matrices. In studies where tectoridin is administered as a prodrug, tectorigenin is the primary metabolite requiring quantification [REFS‑1]. Use tectorigenin (≥98% purity) to construct calibration curves (linear range: 2–5000 ng/mL) [REFS‑2] for accurate pharmacokinetic profiling. The validated UPLC‑MS/MS method enables precise measurement of tectorigenin exposure following oral administration of botanical extracts or pure tectoridin [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tectorigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.